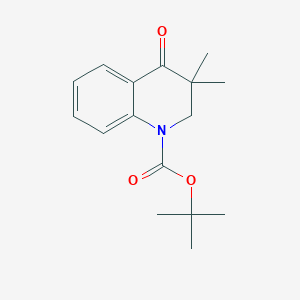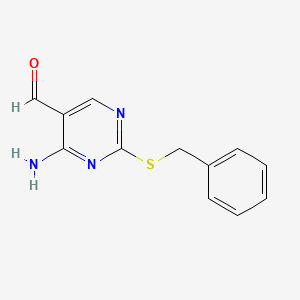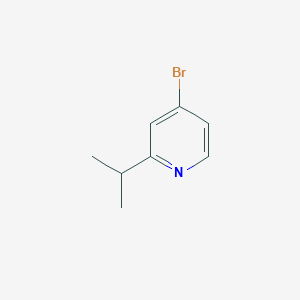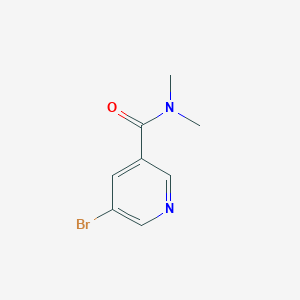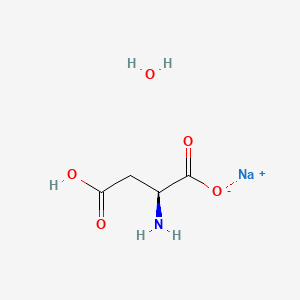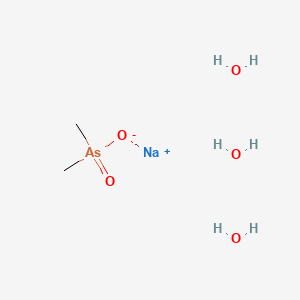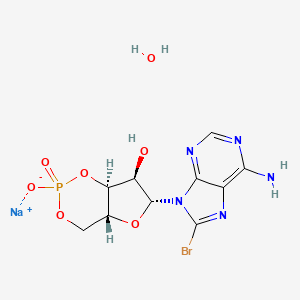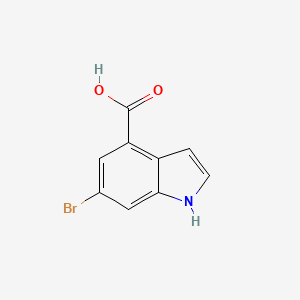
6-Bromo-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
6-Bromo-1H-indole-4-carboxylic acid is a chemical compound that has been extensively researched for its potential applications in various fields of research and industry. It has a molecular weight of 240.06 . The compound is solid at room temperature and is stored in an inert atmosphere .
Synthesis Analysis
The synthesis of 6-Bromo-1H-indole-4-carboxylic acid and its derivatives has been a subject of interest in the scientific community . For instance, 6-Bromoindole, a related compound, has been used as a starting material in the synthesis of various indole derivatives . It undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Molecular Structure Analysis
The molecular formula of 6-Bromo-1H-indole-4-carboxylic acid is C9H6BrNO2 . The InChI code for the compound is 1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) .Physical And Chemical Properties Analysis
6-Bromo-1H-indole-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 240.06 and a molecular formula of C9H6BrNO2 .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
6-Bromo-1H-indole-4-carboxylic acid derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. Derivatives of 6-Bromo-1H-indole-4-carboxylic acid have been explored for their use in combating microbial infections, including those resistant to traditional antibiotics .
Neurological Disorders
Research has indicated that indole derivatives can play a role in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory Applications
Indole compounds, including derivatives of 6-Bromo-1H-indole-4-carboxylic acid, have shown anti-inflammatory effects. They may help in reducing inflammation in various chronic diseases, potentially leading to new treatments for conditions like arthritis .
Antiviral Agents
Some indole derivatives have been identified as potent antiviral agents. They can inhibit the replication of viruses, including influenza and HIV, providing a pathway for the development of new antiviral medications .
Drug Development
6-Bromo-1H-indole-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmacologically active molecules. It’s used in the development of drugs targeting different pathways, such as the histamine H3 receptor, which is relevant in sleep-wake regulation .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 6-Bromo-1H-indole-4-carboxylic acid, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, leading to the investigation of novel methods of synthesis .
Wirkmechanismus
Target of Action
Indole derivatives, which include 6-bromo-1h-indole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1H-indole-4-carboxylic acid. For instance, the compound’s storage temperature should be in an inert atmosphere at room temperature . These conditions can affect the compound’s stability and, consequently, its efficacy.
Eigenschaften
IUPAC Name |
6-bromo-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZNRVUWPYCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646571 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indole-4-carboxylic acid | |
CAS RN |
898746-91-3 | |
| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




